
4-Hydroxypyridine
Overview
Description
4-Hydroxypyridine is a chemical compound with the molecular formula C5H5NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the pyridine ring. This compound appears as a light brown to off-white powder and is known for its solubility in water, ethanol, chloroform, and carbon tetrachloride . It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine can be synthesized through several methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . Another method includes the use of phenylboronic acid in the presence of copper sulfate and ethyl acetate in methanol, followed by heating at 60°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 4-pyridone. This process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone.
Reduction: It can be reduced to form 4-hydroxypiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Pyridone.
Reduction: 4-Hydroxypiperidine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Biochemical Studies
4-Hydroxypyridine serves as a substrate in various biochemical studies. For instance, it has been used to investigate aminoacrylate intermediates in enzyme reactions. When added to Tyrosine phenol-lyase reactions, it produces a distinct absorption peak at 340 nm, indicating its role in enzymatic activity and intermediate stabilization .
Environmental Chemistry
4-HP has been employed as a model compound to study the photodegradation of environmental contaminants. This application is crucial for understanding the degradation pathways of pollutants in aquatic environments, thereby aiding in environmental protection efforts .
Antioxidant and Chelating Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant and iron-chelating properties. A study synthesized several ortho-hydroxypyridine-4-ones, revealing that certain compounds showed strong radical scavenging abilities and chelation capacities, making them potential candidates for therapeutic applications .
Microbial Catabolism
The catabolic pathway of this compound has been characterized in bacteria such as Arthrobacter sp. IN13, which can utilize this compound as a carbon source. This research highlights the potential for bioremediation applications where microbial metabolism can degrade environmental pollutants .
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as inhibitors in different biological pathways, including those related to cancer and neurodegenerative diseases .
Contrast Agents in Medical Imaging
Compounds derived from this compound are being investigated for use as contrast agents in magnetic resonance imaging (MRI). These compounds have shown promise due to their favorable safety profiles and effectiveness in enhancing imaging quality .
Data Table: Summary of Applications
Case Study 1: Antioxidant Properties
A series of ortho-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antioxidant properties using DPPH free radical scavenging assays. Compounds showed varying degrees of activity, with some exhibiting potent radical scavenging capabilities, highlighting their potential therapeutic applications.
Case Study 2: Biodegradation Pathway
In Arthrobacter sp. IN13, the initial hydroxylation of this compound was catalyzed by a flavin-dependent monooxygenase, leading to the production of 3,4-dihydroxypyridine. This pathway elucidated the microbial ability to utilize 4-HP as a sole carbon source, providing insights into bioremediation strategies for hydroxylated pyridines .
Mechanism of Action
The mechanism of action of 4-Hydroxypyridine involves its interaction with various molecular targets. For instance, in biological systems, it can be hydroxylated by flavin-dependent monooxygenases to form 3,4-dihydroxypyridine. This intermediate can then undergo further oxidative cleavage by amidohydrolases, leading to the formation of smaller metabolites . These reactions highlight the compound’s role in metabolic pathways and its potential impact on cellular processes.
Comparison with Similar Compounds
4-Hydroxypyridine can be compared with other hydroxypyridine isomers, such as:
2-Hydroxypyridine:
3-Hydroxypyridine: Known for its similarity to phenol, it forms vibrant violet complexes with ferric chloride and sodium hydroxide.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. Its ability to form coordination compounds and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
4-Hydroxypyridine (4-HP) is a compound of significant interest in various biological and environmental contexts. Its biological activity is primarily associated with its role in microbial metabolism, potential therapeutic applications, and its interactions with biological systems. This article explores the biochemical pathways of 4-HP degradation, its potential as an anticancer agent, and relevant case studies that highlight its biological significance.
Biochemical Pathways
Research has shown that certain soil bacteria, notably Arthrobacter sp. IN13 and Agrobacterium sp., can utilize 4-HP as a sole carbon and energy source. The catabolic pathway involves several key enzymes:
- KpiA : A flavin-dependent monooxygenase that catalyzes the initial hydroxylation of 4-HP to produce 3,4-dihydroxypyridine (34DHP).
- KpiB : A hydrolase that converts intermediate products into simpler compounds.
- KpiC : A hypothetical amidohydrolase involved in the oxidative ring-opening of 34DHP.
The degradation pathway can be summarized as follows:
Step | Enzyme | Product |
---|---|---|
1 | KpiA | 34DHP |
2 | KpiC | Intermediate product |
3 | KpiB | NH₃, Formate, Pyruvate |
The identification of the kpi gene cluster in Arthrobacter sp. IN13 has allowed researchers to understand the genetic basis of this biodegradation pathway. The study revealed that the degradation process is efficient and involves multiple enzymatic reactions leading to non-toxic end products such as ammonia and pyruvate .
2. Anticancer Potential
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from pyridine structures have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). These studies utilized MTT assays to assess cell viability and demonstrated that certain derivatives exhibit moderate to strong cytotoxic activity .
Case Study: Cytotoxic Activity
A notable study evaluated several pyridine derivatives for their anticancer activity:
Compound | Cell Line Tested | Cytotoxic Activity |
---|---|---|
Compound 4 | HepG2 | Strong |
Compound 8 | Caco2 | Moderate |
Compound 1 | MCF-7 | Good |
The findings suggest that these compounds may serve as promising candidates for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .
3. Environmental Impact
This compound's role in environmental microbiology is also significant. Its biodegradability by soil bacteria indicates its potential utility in bioremediation strategies aimed at mitigating pollution from nitrogen-containing heterocycles. Understanding the metabolic pathways involved in its degradation can inform environmental management practices .
Q & A
Q. Basic: What are the recommended laboratory methods for synthesizing 4-hydroxypyridine derivatives?
A three-component reaction involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids is effective for synthesizing perfluoroalkyl- or perfluoroaryl-substituted this compound derivatives. These intermediates can undergo palladium-catalyzed coupling reactions to form complex structures. Characterization should include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm regioselectivity and substituent placement . For tautomer-sensitive derivatives, X-ray crystallography or computational modeling may resolve ambiguities in structural assignments .
Q. Basic: What safety protocols are essential when handling this compound?
This compound is a respiratory irritant and causes skin/eye damage. Researchers must use N95 masks, gloves, and eye protection. Due to its Water Hazard Class 3 (WGK 3) designation, avoid drain disposal and use sealed containers for waste. Ventilation controls and spill kits should be prioritized in labs .
Q. Advanced: How does tautomerism in this compound affect its reactivity in synthetic chemistry?
The compound predominantly exists in the pyridin-4-one tautomeric form, directing nucleophilic substitution to the nitrogen atom rather than the oxygen. This behavior is critical in reactions like nucleophilic aromatic substitution, where derivatives such as 4-pyridyl nonaflates are formed. Researchers should validate tautomeric states using -NMR (e.g., absence of hydroxyl proton signals) and IR spectroscopy (C=O stretch at ~1650 cm) .
Q. Advanced: What microbial pathways degrade this compound, and how can they be studied for bioremediation?
Agrobacterium sp. 35S hydroxylates this compound to 3,4-dihydroxypyridine, followed by methyl-assisted ring cleavage into pyruvate and formic acid. To simulate biodegradation, use bacterial cultures in minimal media with this compound as the sole carbon source. Metabolites can be tracked via high-performance liquid chromatography (HPLC) or mass spectrometry. Comparative studies with 2-/3-hydroxypyridine-degrading strains (e.g., Achromobacter spp.) can reveal pathway specificity .
Q. Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?
Discrepancies often arise from tautomerism, impurities, or regiochemical ambiguities. Cross-validate using multiple techniques:
- NMR : Compare -NMR shifts to predict substituent effects.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- Computational chemistry : Optimize structures using DFT calculations to simulate spectra .
Document reaction conditions meticulously, as solvent polarity and temperature can influence tautomeric equilibria .
Q. Basic: What experimental designs are appropriate for assessing this compound’s environmental toxicity?
- Plant studies : Evaluate inhibition of photosystem II in model plants (e.g., Arabidopsis) via chlorophyll fluorescence assays .
- Microbial assays : Measure biodegradation rates using soil or water samples spiked with this compound.
- Abiotic controls : Include UV-exposure experiments to distinguish photodegradation from microbial activity .
Q. Advanced: What strategies optimize the synthesis of pharmacologically active this compound derivatives?
Recent patents highlight polysubstituted derivatives as GPR84 antagonists. Focus on:
- Regioselective functionalization : Introduce electron-withdrawing groups at the 3-position to enhance binding affinity.
- Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups.
- In vitro assays : Screen derivatives for receptor specificity using cell-based calcium flux assays .
Properties
IUPAC Name |
1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
Record name | 4-Hydroxypyridine | |
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Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
Record name | 4-Hydroxypyridine | |
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Record name | 4(1H)-Pyridinone | |
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Record name | 4-Pyridone | |
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Record name | 4-Hydroxypyridinium nitrate | |
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Record name | 4-Pyridone | |
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Record name | 4-HYDROXYPYRIDINE | |
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Record name | 4(1H)-Pyridinone | |
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Record name | Pyridin-4-ol | |
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Retrosynthesis Analysis
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